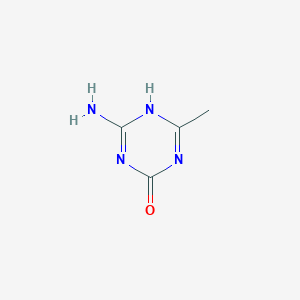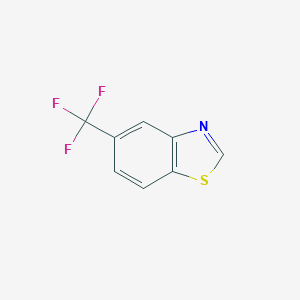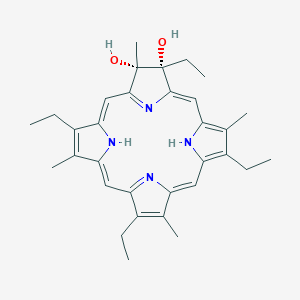
2,3-Dihydroxyetiochlorin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroxyetiochlorin (DHEt) is a synthetic compound that belongs to the class of etiochlorins. It is a unique molecule that has attracted a lot of attention from the scientific community due to its potential applications in various fields, including medicine, biology, and chemistry. DHEt is a promising compound that has been studied extensively in recent years, and its synthesis, mechanism of action, and biochemical and physiological effects have been well documented.
作用機序
The mechanism of action of 2,3-Dihydroxyetiochlorin is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) upon exposure to light. The ROS can cause damage to cellular components, leading to cell death. In PDT, 2,3-Dihydroxyetiochlorin is selectively taken up by cancer cells and activated by light, leading to the destruction of cancer cells while sparing healthy cells.
生化学的および生理学的効果
2,3-Dihydroxyetiochlorin has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit microbial growth, and modulate the immune system. It has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of using 2,3-Dihydroxyetiochlorin in lab experiments is its ability to selectively target cancer cells while sparing healthy cells. This makes it an ideal candidate for use in PDT. However, one of the main limitations of using 2,3-Dihydroxyetiochlorin is its sensitivity to light. This can make it difficult to handle and store, and it can also limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2,3-Dihydroxyetiochlorin. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the development of new applications for 2,3-Dihydroxyetiochlorin, including its use as a photosensitizer in other types of therapy, such as antimicrobial therapy. Additionally, further studies are needed to fully understand the mechanism of action of 2,3-Dihydroxyetiochlorin and its potential side effects.
合成法
The synthesis of 2,3-Dihydroxyetiochlorin is a complex process that involves several steps. The most common method of synthesis involves the reaction of etioporphyrin I with hydroxylamine hydrochloride in the presence of a base. The resulting product is then treated with acetic anhydride to obtain 2,3-Dihydroxyetiochlorin. Other methods of synthesis have also been reported, including the use of different reagents and reaction conditions.
科学的研究の応用
2,3-Dihydroxyetiochlorin has been extensively studied for its potential applications in various fields of science. In medicine, it has been shown to have antimicrobial and anticancer properties. In biology, it has been used as a photosensitizer in photodynamic therapy (PDT) to treat various diseases, including cancer and skin disorders. In chemistry, it has been used as a catalyst in various chemical reactions.
特性
CAS番号 |
130650-84-9 |
|---|---|
製品名 |
2,3-Dihydroxyetiochlorin |
分子式 |
C32H40N4O2 |
分子量 |
512.7 g/mol |
IUPAC名 |
(2R,3S)-2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-22,24-dihydroporphyrin-2,3-diol |
InChI |
InChI=1S/C32H40N4O2/c1-9-20-17(5)23-13-27-21(10-2)19(7)25(35-27)15-30-32(38,12-4)31(8,37)29(36-30)16-28-22(11-3)18(6)24(34-28)14-26(20)33-23/h13-16,34-35,37-38H,9-12H2,1-8H3/t31-,32+/m0/s1 |
InChIキー |
WSQGPJYZFHUZBN-AJQTZOPKSA-N |
異性体SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5[C@@]([C@@](C(=N5)C=C1N2)(C)O)(CC)O)C)CC)C(=C3CC)C)C |
SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(C(C(=N5)C=C1N2)(C)O)(CC)O)C)CC)C(=C3CC)C)C |
正規SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(C(C(=N5)C=C1N2)(C)O)(CC)O)C)CC)C(=C3CC)C)C |
同義語 |
2,3-dihydroxyetiochlorin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



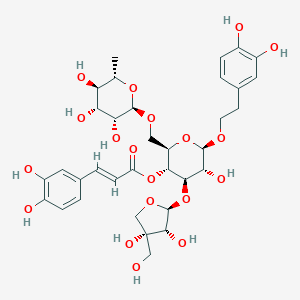
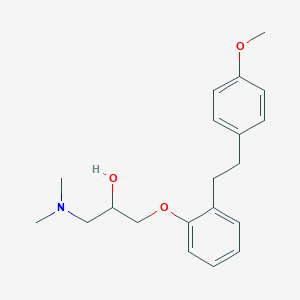
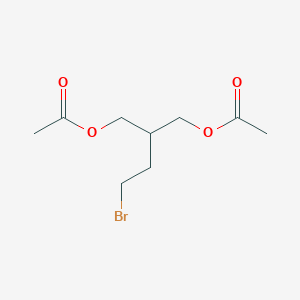
![2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B144042.png)
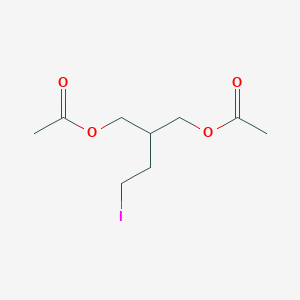
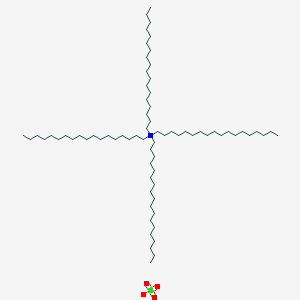
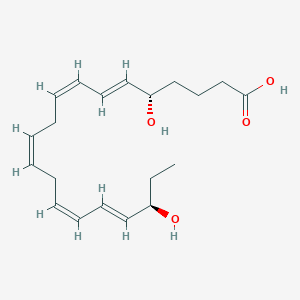
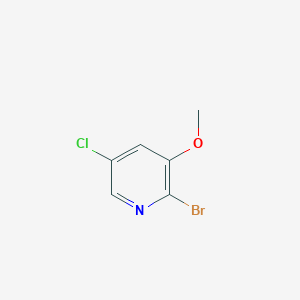
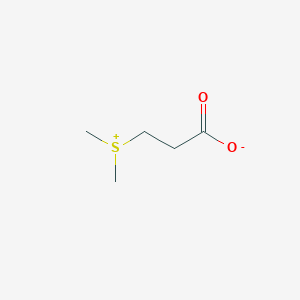
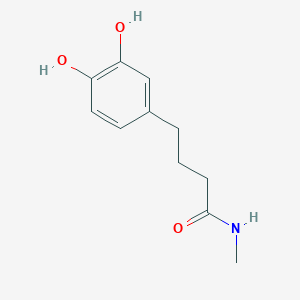
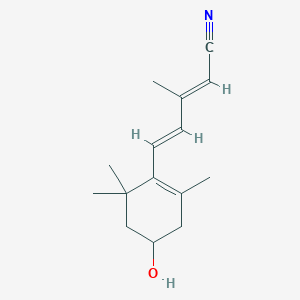
![(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B144059.png)
